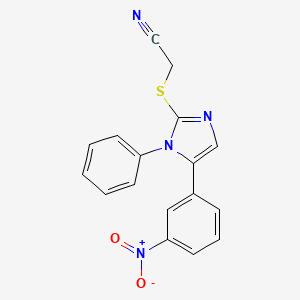![molecular formula C20H13F2N3O5S2 B2485737 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-51-8](/img/structure/B2485737.png)
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a difluorophenyl group, and a methylthiophene sulfonamide. These groups could contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzodioxole and oxadiazole rings are likely to be planar, contributing to the overall shape of the molecule .Chemical Reactions Analysis
Again, without specific studies on this compound, it’s hard to predict its reactivity. The presence of the oxadiazole ring and the sulfonamide group could make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzodioxole and oxadiazole rings could make it relatively non-polar and lipophilic .Applications De Recherche Scientifique
Synthesis and Biological Activities
The molecule is a part of a broader class of chemical compounds that have been synthesized and analyzed for various biological activities. For instance, studies involving the synthesis of hybrid molecules containing azole moieties have been conducted. These molecules, including similar sulfonamide structures, have been investigated for their antimicrobial, antilipase, and antiurease activities. The structural assignments of such compounds are often confirmed through spectral data and their biological activities are assessed in vitro. For example, compounds have demonstrated antimicrobial activity against a range of bacterial strains and also displayed activities like antilipase and antiurease under certain conditions (Ceylan et al., 2014).
Antibacterial Evaluation
Various derivatives of sulfonamide, including structures similar to the queried compound, have been synthesized and evaluated for their antibacterial efficacy. The process typically involves the synthesis of target molecules from simpler forms, followed by the characterization of their structure using various spectroscopic techniques. The synthesized compounds undergo screening for in vitro antibacterial activity to determine their efficacy against different bacterial strains. For instance, molecules bearing certain groups exhibited higher activity, showcasing the potential of these compounds in antibacterial applications (Siddiqa et al., 2014).
Anti-Inflammatory and Anti-Cancer Applications
The molecule belongs to a class of compounds that have been synthesized and tested for anti-inflammatory and anti-cancer properties. Novel compounds, including sulfonamide derivatives, have been evaluated for their in vitro anticancer activity against various cancer cell lines. These studies often involve the synthesis of a series of compounds, followed by assessments like cytotoxicity tests. Certain derivatives have shown promising results, indicating their potential as cytotoxic agents against specific cancer cell lines (Gangapuram & Redda, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O5S2/c1-25(12-3-4-13(21)14(22)9-12)32(26,27)17-6-7-31-18(17)20-23-19(24-30-20)11-2-5-15-16(8-11)29-10-28-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDDUTDXPLWCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


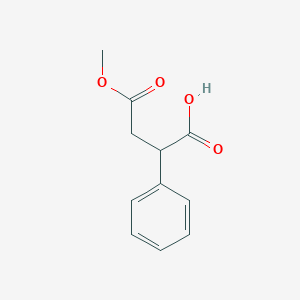
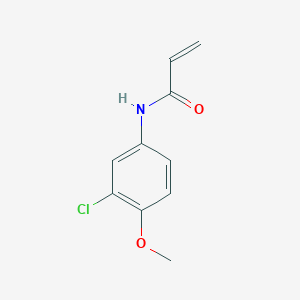

![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)
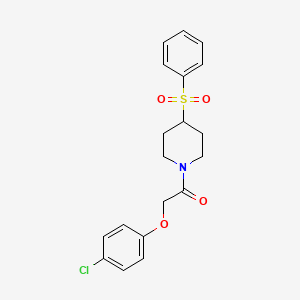
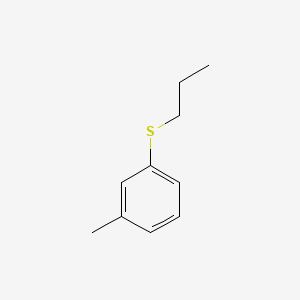
![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

